1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one
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Overview
Description
1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone is a complex organic compound that features a combination of a piperazine ring, a naphthylsulfonyl group, and a chlorofluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-chloro-4-fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine to form 1-(2-chloro-4-fluorobenzyl)piperazine.
Sulfonylation: The piperazine intermediate is then reacted with 2-naphthalenesulfonyl chloride under basic conditions to introduce the naphthylsulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorofluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Its unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-chloro-4-fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-fluorobenzyl)piperazine: A simpler analog that lacks the naphthylsulfonyl and propanone groups.
2-Chloro-1-(4-fluorobenzyl)benzimidazole: Another compound with a similar chlorofluorobenzyl moiety but different core structure.
Uniqueness
1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-(2-naphthylsulfonyl)-1-propanone is unique due to its combination of structural features, which confer specific chemical and biological properties. Its multi-functional nature allows for diverse applications and interactions that are not observed in simpler analogs .
Properties
Molecular Formula |
C24H24ClFN2O3S |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one |
InChI |
InChI=1S/C24H24ClFN2O3S/c25-23-16-21(26)7-5-20(23)17-27-10-12-28(13-11-27)24(29)9-14-32(30,31)22-8-6-18-3-1-2-4-19(18)15-22/h1-8,15-16H,9-14,17H2 |
InChI Key |
IDMSRRIDGGNOII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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